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Compound of Interest

Compound Name: Lodoxamide impurity 2-d10

Cat. No.: B12399941 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical

properties of Lodoxamide and its deuterated forms. By leveraging the kinetic isotope effect,

deuteration presents a strategic approach to potentially enhance the pharmacokinetic profile of

Lodoxamide. This guide summarizes known quantitative data, details relevant experimental

protocols, and provides visual representations of its mechanism of action and key experimental

workflows to support ongoing research and development.

Introduction to Lodoxamide and the Role of Deuteration
Lodoxamide is an anti-allergic pharmaceutical agent recognized for its activity as a mast cell

stabilizer.[1] It is primarily used in ophthalmic solutions to treat ocular inflammatory conditions

such as allergic conjunctivitis by inhibiting the release of histamine and other inflammatory

mediators from mast cells.[2][3][4] The active ingredient is often formulated as Lodoxamide

Tromethamine to improve its aqueous solubility and stability for ophthalmic use.[5]

Deuteration, the process of selectively replacing hydrogen atoms (H) with their stable, heavier

isotope deuterium (D), is a modern strategy in medicinal chemistry to improve the

pharmacokinetic properties of drugs.[6][7] The carbon-deuterium (C-D) bond is stronger than

the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic

processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic

isotope effect.[8] For a drug like Lodoxamide, this could potentially lead to improved metabolic

stability, a longer half-life, and reduced formation of certain metabolites. While the chemical and
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physical properties of a deuterated drug are nearly identical to the original molecule, this

metabolic difference is significant.[6]

Physical and Chemical Properties
The following sections detail the known properties of Lodoxamide and Lodoxamide

Tromethamine, and the anticipated properties of a deuterated analog.

Lodoxamide (Free Acid)
Lodoxamide in its free acid form is sparingly soluble in water.[5] Its properties are foundational

to understanding its behavior and that of its derivatives.

Table 1: Physical and Chemical Properties of Lodoxamide

Property Value Source

Molecular Formula C₁₁H₆ClN₃O₆ [1][9]

Molecular Weight 311.63 g/mol [1][9][10]

IUPAC Name
N,N′-(2-Chloro-5-cyano-1,3-

phenylene)dioxamic acid
[1]

CAS Number 53882-12-5 [1][9]

Physical State Solid [11]

Melting Point 212°C (with decomposition) [4]

Water Solubility (Predicted) 0.0361 mg/mL

logP (Predicted) 0.72 - 0.83 [11]

pKa (Strongest Acidic,

Predicted)
-6.7 [11]

Lodoxamide Tromethamine
To enhance solubility for ophthalmic formulations, Lodoxamide is prepared as a tromethamine

salt.[5]
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Table 2: Physical and Chemical Properties of Lodoxamide Tromethamine

Property Value Source

Molecular Formula C₁₉H₂₈ClN₅O₁₂ [12][13][14]

Molecular Weight 553.91 g/mol [12][13][14]

CAS Number 63610-09-3 [14][15]

Appearance
White, crystalline, water-

soluble powder
[12][13]

Water Solubility 19 mg/mL (34.3 mM) [16]

DMSO Solubility Insoluble [15][16]

Ethanol Solubility Insoluble [15][16]

Deuterated Lodoxamide
Direct experimental data for the bulk physical and chemical properties of deuterated

Lodoxamide are not extensively published. However, based on established principles of

isotopic substitution, these properties are expected to be nearly identical to the non-deuterated

form, with the primary exception being the molecular weight.[6] The key therapeutic difference

lies in its altered metabolic stability due to the kinetic isotope effect.[8]

Table 3: Comparison of Calculated Properties for Lodoxamide and a Hypothetical Deuterated

Analog (Lodoxamide-d₄)
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Property Lodoxamide
Lodoxamide-d₄
(Hypothetical)

Source / Rationale

Molecular Formula C₁₁H₆ClN₃O₆ C₁₁H₂D₄ClN₃O₆

Assumes deuteration

at four metabolically

labile positions.

Molecular Weight 311.63 g/mol ~315.65 g/mol

Calculated based on

the mass difference

between H and D.

Melting Point 212°C (dec.)
Expected to be very

similar

Isotopic substitution

typically has a minimal

effect on bulk physical

properties like melting

point.[6]

Solubility Sparingly soluble
Expected to be very

similar

Isotopic substitution is

not expected to

significantly alter

solubility.[6]

pKa Predicted: -6.7
Expected to be very

similar

Deuteration at a

carbon center has a

negligible effect on the

pKa of distant acidic

protons.[17]

Metabolic Stability Parent Compound Expected to be higher

The primary rationale

for deuteration; the

stronger C-D bond

can slow metabolism

at the site of

deuteration.[7][8]

Mechanism of Action: Mast Cell Stabilization
Lodoxamide's therapeutic effect stems from its role as a mast cell stabilizer.[1][9] In a Type I

immediate hypersensitivity reaction, allergens cross-link IgE antibodies on the surface of mast
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cells, triggering a signaling cascade that leads to an influx of calcium ions (Ca²⁺).[18] This

calcium influx is a critical step for the degranulation of mast cells, which results in the release of

inflammatory mediators like histamine, leukotrienes (SRS-A), and prostaglandins.[2][13][18]

Lodoxamide inhibits this process. Although the precise molecular target is not fully elucidated, it

is understood to prevent the antigen-stimulated influx of calcium into mast cells.[9][13][19] By

stabilizing the mast cell membrane, it effectively blocks degranulation and the subsequent

release of symptom-causing mediators.[2][11] This mechanism also includes the inhibition of

eosinophil chemotaxis, further reducing the allergic inflammatory response.[3][13]

Visualization of Lodoxamide's Signaling Pathway
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Caption: Lodoxamide's mechanism of action in mast cell stabilization.

Experimental Protocols
This section provides generalized methodologies for determining key physicochemical and

pharmacokinetic properties relevant to deuterated Lodoxamide. These protocols are based on

standard industry practices for drug substance characterization.

Protocol: Determination of Aqueous Solubility
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Objective: To determine the equilibrium solubility of a deuterated Lodoxamide analog in an

aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

Preparation: Prepare a saturated solution by adding an excess amount of the test compound

(Deuterated Lodoxamide) to a known volume of the aqueous buffer in a sealed vial.

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a

sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Use of a shaker or

rotator is recommended.

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000

rpm for 15 minutes) to pellet the excess, undissolved solid.

Sampling: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid

material is disturbed.

Quantification:

Dilute the aliquot with an appropriate mobile phase.

Analyze the concentration of the dissolved compound using a validated analytical method,

typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or

Liquid Chromatography-Mass Spectrometry (LC-MS).

Calculate the concentration against a standard curve prepared with known concentrations

of the compound.

Reporting: Express the solubility in units such as mg/mL or µM. The experiment should be

performed in triplicate to ensure reproducibility.

Protocol: Determination of Metabolic Stability in Human
Liver Microsomes (HLM)
Objective: To evaluate the in vitro metabolic stability of deuterated Lodoxamide by measuring

its rate of depletion when incubated with Human Liver Microsomes. This assay is critical for
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assessing the impact of the kinetic isotope effect.

Methodology:

Reagent Preparation:

Prepare a stock solution of deuterated Lodoxamide in a suitable organic solvent (e.g.,

DMSO).

Thaw pooled HLM and an NADPH-regenerating system (contains enzymes and cofactors

necessary for metabolic reactions) on ice.

Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine phosphate buffer

(pH 7.4), the HLM suspension, and the deuterated Lodoxamide solution (at a final

concentration typically 1 µM).

Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic

reaction by adding the pre-warmed NADPH-regenerating system.

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the

reaction by adding a stopping solution, typically ice-cold acetonitrile containing an internal

standard. The "0 minute" sample is quenched immediately after adding the test compound

but before adding NADPH to represent 100% of the initial compound.

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the

supernatant to a new plate or vials for analysis.

LC-MS/MS Analysis: Quantify the remaining concentration of deuterated Lodoxamide in

each sample using a validated LC-MS/MS method. The use of an internal standard corrects

for variations in sample processing and instrument response.

Data Analysis:

Plot the natural logarithm of the percentage of the parent compound remaining versus

time.

Determine the slope of the linear regression line (k).
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Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

Results are often compared directly with the non-deuterated Lodoxamide to quantify the

magnitude of the kinetic isotope effect.

Visualization of Experimental Workflow
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Caption: Workflow for determining in vitro metabolic stability.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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deuterated-lodoxamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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